molecular formula C16H22N2O6 B5070129 ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate

ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate

Cat. No. B5070129
M. Wt: 338.36 g/mol
InChI Key: OKGUVRCIWZZOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate, also known as NM-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids that have been used for medicinal and research purposes.

Mechanism of Action

Ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate acts as a potent agonist for CB1 and CB2 receptors in the brain, which are responsible for the regulation of various physiological processes. The activation of these receptors by ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate can lead to the release of neurotransmitters, such as dopamine and serotonin, which can affect mood, behavior, and cognition.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate has been shown to produce a range of biochemical and physiological effects, including alterations in heart rate, blood pressure, and body temperature. This compound has also been shown to affect memory and learning, as well as produce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate in scientific research is its potency and selectivity for cannabinoid receptors, which allows for precise targeting of these receptors. However, one limitation of using this compound is its potential for abuse and dependence, which can limit its use in certain research settings.

Future Directions

Future research on ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate could focus on its potential use as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Additionally, further studies could investigate the long-term effects of ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate on the brain and behavior, as well as potential interactions with other drugs or medications.

Synthesis Methods

Ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate can be synthesized through a multistep process involving the reaction of piperidine with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-2-piperidinecarboxylate has been used in various scientific research applications, including studying the interaction of synthetic cannabinoids with cannabinoid receptors in the brain. This compound has also been used to investigate the effects of synthetic cannabinoids on behavior, memory, and cognition.

properties

IUPAC Name

ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-3-24-16(20)12-6-4-5-7-17(12)10-11-8-13(18(21)22)15(19)14(9-11)23-2/h8-9,12,19H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGUVRCIWZZOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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